N-(4-ACETYLPHENYL)-4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-(4-ACETYLPHENYL)-4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a benzodioxolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Acetylation of Aniline: The acetylation of aniline with acetic anhydride produces 4-acetylaniline.
Formation of Piperazine Derivative: The piperazine ring is then functionalized with the benzodioxole moiety through a nucleophilic substitution reaction.
Coupling Reaction: Finally, the 4-acetylaniline is coupled with the piperazine derivative using a coupling reagent such as carbodiimide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Pharmacology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Biochemical Research: It is used in the study of enzyme interactions and receptor binding.
Medicine
Drug Development: The compound is a candidate for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-(1,3-benzodioxol-5-yl)-1-piperazinecarboxamide: Similar structure but lacks the methyl group on the benzodioxole ring.
N-(4-acetylphenyl)-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-(4-ACETYLPHENYL)-4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of both the acetylphenyl and benzodioxolylmethyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)17-3-5-18(6-4-17)22-21(26)24-10-8-23(9-11-24)13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12H,8-11,13-14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGFKVXWDGEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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